molecular formula C7H9NO5 B1675685 (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid CAS No. 191471-52-0

(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Cat. No. B1675685
M. Wt: 187.15 g/mol
InChI Key: YASVRZWVUGJELU-MDASVERJSA-N
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Description

“(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid” is an organic heterobicyclic compound . It is a potent agonist of group II metabotropic glutamate receptors mGluR2 mGluR3 (Ki = 149 nM and 92 nM, respectively) and exhibits antipsychotic and anxiolytic efficacy in animal models . It has a role as a metabotropic glutamate receptor agonist, an antipsychotic agent, an anxiolytic drug, and a dopamine agonist . It is a dicarboxylic acid, a bridged compound, an organic heterobicyclic compound, a sulfone, and a non-proteinogenic amino acid derivative .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NO6S . It contains a total of 23 bonds, including 14 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 2 carboxylic acid groups (aliphatic), 1 primary amine group (aliphatic), 2 hydroxyl groups, and 1 sulfide .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 235.22 g/mol . Other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Neuroscience Research

(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, is a group II metabotropic glutamate receptor agonist. It is extensively used in neuroscience as a model compound in studies evaluating antipsychotic drugs for treating schizophrenia (Benitex et al., 2014).

Conformational Studies

The compound is part of diverse heteroanalogues containing nitrogen, oxygen, or sulfur atoms. These structures have been recognized as core structures in small molecules with varied biological activities. They are used as conformationally locked analogues of nucleoside building blocks and in other applications, resulting in highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).

Synthesis Studies

There's significant interest in the diastereoselective synthesis of related compounds, like substituted 1,3,6-triazabicyclo[3.1.0]hexanes. These syntheses involve reactions with various carbonyl compounds and contribute to the understanding of the stereochemistry of these molecules (Shevtsov et al., 2002).

Pharmacological Applications

Modifications of the bicyclo[3.1.0]hexane ring have led to discoveries in pharmacology, particularly as metabotropic glutamate receptor 2 (mGluR2) antagonists. These findings are crucial in understanding receptor interactions and developing potential therapeutic agents (Yasuhara et al., 2006).

Optical Activation Studies

Optical activation studies have been conducted on related compounds, like 1,6-diazabicyclo[3.1.0]hexane-5-carboxylic acid, to understand the stereochemical properties of these molecules. This research is important in the context of developing new synthetic strategies and understanding molecular behavior (Shustov et al., 1986).

properties

IUPAC Name

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASVRZWVUGJELU-MDASVERJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(C2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436637
Record name (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

CAS RN

191471-52-0
Record name (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191471-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-379268
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-379268
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 2
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 3
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 4
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 5
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
Reactant of Route 6
(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid

Citations

For This Compound
146
Citations
Y Benitex, FN Luan, E Shields, CA McNaney… - Bioanalysis, 2014 - Future Science
Background: (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, a group II metabotropic glutamate receptor agonist, has been widely …
Number of citations: 4 www.future-science.com
D Klakotskaia - 2013 - mospace.umsystem.edu
[ACCESS RESTRICTED TO THE UNIVERSITY OF MISSOURI AT AUTHOR'S REQUEST.] Metabotropic glutamate (mGlu) receptors are known to mediate learning and memory. …
Number of citations: 0 mospace.umsystem.edu
R Farazifard, SH Wu - Brain research, 2010 - Elsevier
Fast glutamatergic and GABAergic transmission in the central nucleus of the inferior colliculus (ICC), a major auditory midbrain structure, is mediated respectively by alpha-amino-3-…
Number of citations: 33 www.sciencedirect.com
D Klakotskaia, AK Ramsey, SW Fowler… - Behavioural brain …, 2013 - Elsevier
Metabotropic glutamate (mGlu) receptors impact learning and memory. Although some evidence indicates the importance of these receptors in conditioned taste aversion (CTA), the …
Number of citations: 10 www.sciencedirect.com
JF Oliveira, U Krügel, L Köles, P Illes, K Wirkner - Neuropharmacology, 2008 - Elsevier
Membrane currents of layer V pyramidal cells in slices of the rat prefrontal cortex (PFC) were recorded with the patch-clamp technique. In an Mg 2+ -free superfusion medium l-trans-…
Number of citations: 8 www.sciencedirect.com
ML Hermes, LP Renaud - J. Pharmacol. Exp. Ther, 2010 - ASPET
Drugs that interact with group II metabotropic glutamate receptors (mGluRs) are presently being evaluated for a role in the treatment of anxiety disorders and symptoms of schizophrenia…
Number of citations: 3 jpet.aspetjournals.org
CC Huang, PC Yang, HJ Lin, KS Hsu - Journal of Neuroscience, 2007 - Soc Neuroscience
Drug-induced neuroadaptations within the medial prefrontal cortex (mPFC) are thought to underlie the development of cocaine sensitization. Here, we report that repeated cocaine …
Number of citations: 74 www.jneurosci.org
A Satow, S Maehara, S Ise, H Hikichi… - … of Pharmacology and …, 2008 - ASPET
The functional roles of metabotropic glutamate receptor (mGluR) 1 in integrative brain functions were investigated using a potent and selective mGluR1 allosteric antagonist, FTIDC [4-[1-…
Number of citations: 86 jpet.aspetjournals.org
M Horiguchi, M Huang, HY Meltzer - Journal of Pharmacology and …, 2011 - ASPET
The role of 5-hydroxytryptamine (serotonin) (5-HT) 7 receptor antagonism in the actions of atypical antipsychotic drugs (APDs), eg, amisulpride, clozapine, and lurasidone, if any, is …
Number of citations: 139 jpet.aspetjournals.org
M Hermes, LP Renaud - Journal of Pharmacology and Experimental …, 2011 - ASPET
Drugs that interact with group II metabotropic glutamate receptors (mGluRs) are presently being evaluated for a role in the treatment of anxiety disorders and symptoms of schizophrenia…
Number of citations: 23 jpet.aspetjournals.org

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